molecular formula C26H29FN4O4 B115014 tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate CAS No. 874116-49-1

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate

Cat. No.: B115014
CAS No.: 874116-49-1
M. Wt: 480.5 g/mol
InChI Key: GIMHNPLCMDJBSP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-tert-Butyloxycarbonylamino KU-0058948 primarily targets TEP1, PTEN, and PARP . These targets play crucial roles in various cellular processes. TEP1 and PTEN are involved in cell growth and survival, while PARP is a key player in DNA repair.

Mode of Action

This compound acts as an inhibitor for its targets. It is a TEP1 and PTEN inhibitor as well as a PARP inhibitor . By inhibiting these targets, the compound interferes with their normal functions, leading to changes in cellular processes.

Result of Action

The molecular and cellular effects of N-tert-Butyloxycarbonylamino KU-0058948’s action are largely determined by its inhibitory effects on its targets. By inhibiting TEP1, PTEN, and PARP, the compound can disrupt normal cellular processes, potentially leading to cell death. This makes it a potential candidate for cancer treatment .

Chemical Reactions Analysis

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions, modifications, and functions. Additionally, it has applications in chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate can be compared with other similar compounds used in proteomics research. Some similar compounds include:

These compounds share similar applications but may differ in their specific molecular structures and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O4/c1-26(2,3)35-25(34)31-12-6-11-30(13-14-31)24(33)20-15-17(9-10-21(20)27)16-22-18-7-4-5-8-19(18)23(32)29-28-22/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMHNPLCMDJBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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